5-Amino-1-[(4-chlorophenyl)methyl]pyrazole-4-carbonitrile
Overview
Description
5-Amino-1-[(4-chlorophenyl)methyl]pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of an amino group at the 5-position, a chlorophenylmethyl group at the 1-position, and a carbonitrile group at the 4-position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-[(4-chlorophenyl)methyl]pyrazole-4-carbonitrile typically involves a multi-step process. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often carried out in the presence of a catalyst such as alumina-silica-supported manganese dioxide in water, which facilitates the formation of the pyrazole ring .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-[(4-chlorophenyl)methyl]pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form fused heterocyclic structures.
Condensation Reactions: It can react with aldehydes and ketones to form Schiff bases and other condensation products.
Common Reagents and Conditions
Catalysts: Alumina-silica-supported manganese dioxide, molecular iodine, and sodium ascorbate are commonly used catalysts.
Solvents: Water, ethanol, and other polar solvents are frequently used to facilitate the reactions.
Reaction Conditions: Reactions are typically carried out at room temperature or under mild heating conditions to ensure optimal yields.
Major Products
Scientific Research Applications
5-Amino-1-[(4-chlorophenyl)methyl]pyrazole-4-carbonitrile has a wide range of scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.
Organic Synthesis: The compound is used as a versatile intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Materials Science: It is employed in the development of functional materials, such as liquid crystals and UV stabilizers
Mechanism of Action
The mechanism of action of 5-Amino-1-[(4-chlorophenyl)methyl]pyrazole-4-carbonitrile involves its interaction with various molecular targets, including enzymes and receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound can inhibit specific kinases and enzymes involved in cancer cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-[(4-methylphenyl)methyl]pyrazole-4-carbonitrile
- 5-Amino-1-[(4-fluorophenyl)methyl]pyrazole-4-carbonitrile
- 5-Amino-1-[(4-bromophenyl)methyl]pyrazole-4-carbonitrile
Uniqueness
5-Amino-1-[(4-chlorophenyl)methyl]pyrazole-4-carbonitrile is unique due to the presence of the chlorophenylmethyl group, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
5-amino-1-[(4-chlorophenyl)methyl]pyrazole-4-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN4/c12-10-3-1-8(2-4-10)7-16-11(14)9(5-13)6-15-16/h1-4,6H,7,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPYBXOQUUAZRKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=C(C=N2)C#N)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901182064 | |
Record name | 5-Amino-1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901182064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106898-36-6 | |
Record name | 5-Amino-1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106898-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Amino-1-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901182064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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